molecular formula C10H11NO2 B186097 5-Hydroxy-3,3-dimethylisoindolin-1-one CAS No. 184906-31-8

5-Hydroxy-3,3-dimethylisoindolin-1-one

Cat. No. B186097
CAS RN: 184906-31-8
M. Wt: 177.2 g/mol
InChI Key: FVCRIHYVGXINBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 5-Hydroxy-3,3-dimethylisoindolin-1-one is 177.20 g/mol . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

5-Hydroxy-3,3-dimethylisoindolin-1-one is involved in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators. These modulators are explored for their utility in female healthcare applications, such as contraception and the treatment of fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008). Furthermore, a novel method for the synthesis of dimethylisoindolin-1-ones from 2-halo-N-isopropyl-N-alkylbenzamide substrates involves selective C-C coupling, demonstrating the compound's versatility in organic synthesis (Bhakuni et al., 2014).

Biological Activity and Drug Development

The compound has been used as a core structure for the development of novel indole derivatives with significant anticancer activity. In one study, derivatives of 5-Hydroxy-3,3-dimethylisoindolin-1-one demonstrated potent activity against several cancer cell lines, indicating its potential as a scaffold for anticancer drug development (El-Sharief et al., 2019).

Receptor Interaction Studies

Research on 5-Hydroxy-3,3-dimethylisoindolin-1-one derivatives has also contributed to understanding receptor interactions. For example, studies on the serotonin (5-HT) receptor interactions have revealed that certain derivatives can modulate innate and adaptive inflammatory responses through the sigma-1 receptor of human monocyte-derived dendritic cells, offering insights into their potential immunomodulatory properties (Szabo et al., 2014).

Mechanism of Action

Target of Action

The primary target of 5-Hydroxy-3,3-dimethylisoindolin-1-one is L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular processes, including muscle contraction.

Mode of Action

5-Hydroxy-3,3-dimethylisoindolin-1-one interacts with its targets by accelerating gut contractility . This is achieved through the activation of L-type calcium channels, which increases the influx of calcium ions into the colonic smooth muscle cells . This influx of calcium ions triggers muscle contraction, thereby accelerating gut motility.

Biochemical Pathways

The biochemical pathways affected by 5-Hydroxy-3,3-dimethylisoindolin-1-one are primarily related to gut motility . The activation of L-type calcium channels and the subsequent increase in calcium ion influx leads to enhanced muscle contraction in the colon. This results in accelerated gut motility, which can have downstream effects on digestion and nutrient absorption.

Pharmacokinetics

It is known that the compound is stable at room temperature

Result of Action

The primary result of the action of 5-Hydroxy-3,3-dimethylisoindolin-1-one is an increase in gut motility . This is due to the compound’s ability to stimulate muscle contraction in the colon through the activation of L-type calcium channels . Additionally, the compound has been shown to stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Action Environment

The action of 5-Hydroxy-3,3-dimethylisoindolin-1-one can be influenced by various environmental factors. For instance, the production of 5-Hydroxy-3,3-dimethylisoindolin-1-one is inhibited upon pH reduction in in vitro studies . This suggests that changes in the gut environment, such as alterations in pH, could potentially affect the compound’s action, efficacy, and stability.

properties

IUPAC Name

5-hydroxy-3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRIHYVGXINBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444651
Record name 5-Hydroxy-3,3-dimethylisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3,3-dimethylisoindolin-1-one

CAS RN

184906-31-8
Record name 5-Hydroxy-3,3-dimethylisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 M solution of BBr3 in CH2Cl2 (88.0 mL, 88.0 mmol) is dissolved in dry CH2Cl2 under N2. A solution of lactam 57 (7.65 g, 40.0 mmol) in CH2Cl2 (50 mL) is added to the BBr3 solution dropwise over 10 min. The resulting mixture is stirred at rt overnight. The reaction mixture is poured into water and extracted with EtOAc (3×). The organic phase is dried (MgSO4), filtered, and evaporated, leaving the product 62 as a white solid (4.03 g, 57%), mp 231-233° C., which requires no purification. 1H NMR (DMSO-d6, 2.50 ppm) 8.18 (s, 1), 7.28 (d, 1, J=8.5), 6.75 (d, 1, J=1.6), 6.67 (dd, 1, J=8.5, 1.6), 1.25 (s, 6); 13C NMR (CDCl3 +DMSO-d6) 169.30, 161.06, 155.40, 124.68, 121.53, 115.39, 107.26, 57.98, 27.47; MS (MW=177.2, EI, eE=70 eV) m/z 177 (M+), 163, 162 (base peak).
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